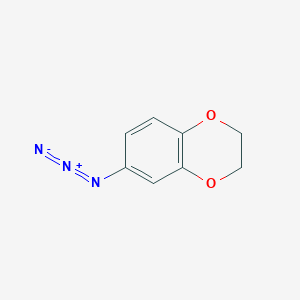![molecular formula C8H8N2O3 B6254325 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid CAS No. 1211517-11-1](/img/no-structure.png)
2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid, commonly referred to as POCA, is a heterocyclic aromatic compound with a wide range of applications in the scientific world. It is a versatile compound that can be used in organic synthesis to create a variety of different compounds. It is also used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. POCA has been studied extensively for its potential applications in various fields, including medicine, agriculture, and biotechnology.
科学研究应用
POCA has a wide range of applications in the scientific world. It has been used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used in the synthesis of new materials, such as polymers, for use in various industries. Additionally, POCA has been used in the synthesis of peptides, proteins, and other biomolecules for use in biotechnology and medicine.
作用机制
The mechanism of action of POCA is not well understood. However, it is believed that the compound acts as a catalyst in the synthesis of various compounds. It is also believed that it may act as a chelating agent, binding to metal ions and facilitating the formation of complexes. Additionally, it is thought to act as a reducing agent, reducing the oxidation state of certain compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of POCA have not been extensively studied. However, it is believed that the compound may have an effect on certain enzymes, as it has been shown to bind to certain enzymes and inhibit their activity. Additionally, it is believed that POCA may affect the metabolism of certain compounds, as it has been shown to bind to certain enzymes and alter their activity.
实验室实验的优点和局限性
One of the main advantages of using POCA in laboratory experiments is its versatility. It can be used in a variety of different reactions, and its ability to act as a catalyst, chelating agent, and reducing agent makes it an ideal choice for many different types of experiments. Additionally, POCA is easy to obtain and use, making it a convenient choice for many laboratory experiments.
However, there are some limitations to using POCA in laboratory experiments. For example, it can be toxic if not handled properly, and it can react with certain compounds and produce toxic byproducts. Additionally, it can be difficult to control the reaction rate when using POCA, as the reaction rate can vary depending on the reaction conditions.
未来方向
The potential applications of POCA are vast and still being explored. Some of the potential future directions for POCA include its use in the synthesis of novel materials, the development of new therapeutic agents, and the development of new agrochemicals. Additionally, POCA could be used to develop new catalysts for use in organic synthesis, and it could be used to develop new methods of drug delivery. Finally, POCA could be used to develop new methods of drug targeting, as it has been shown to bind to certain enzymes and alter their activity.
合成方法
POCA can be synthesized using a variety of methods, including the Knoevenagel condensation, the Ugi reaction, the Biginelli reaction, and the Passerini reaction. The Knoevenagel condensation is the simplest method, involving the reaction of aldehydes and ketones with ethyl acetoacetate in the presence of an acid catalyst. The Ugi reaction involves the reaction of an aldehyde, an amine, and a carboxylic acid in the presence of a base catalyst. The Biginelli reaction involves the reaction of aldehyde, urea, and an acid in the presence of a base catalyst. The Passerini reaction involves the reaction of an aldehyde, an amine, and an acid in the presence of a base catalyst.
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid involves the condensation of 2-aminopyridine with ethyl acetoacetate, followed by cyclization with formaldehyde and subsequent oxidation to form the desired product.", "Starting Materials": [ "2-aminopyridine", "ethyl acetoacetate", "formaldehyde", "sodium hydroxide", "hydrogen peroxide", "acetic acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-aminopyridine (1.0 eq) in ethanol and add ethyl acetoacetate (1.2 eq) and sodium hydroxide (1.2 eq). Stir the mixture at room temperature for 1 hour.", "Step 2: Add formaldehyde (1.2 eq) to the reaction mixture and heat at reflux for 4 hours.", "Step 3: Cool the reaction mixture and add hydrogen peroxide (1.5 eq) and acetic acid (1.5 eq). Stir the mixture at room temperature for 1 hour.", "Step 4: Filter the reaction mixture and wash the solid with water. Dry the solid to obtain the desired product, 2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid." ] } | |
CAS 编号 |
1211517-11-1 |
产品名称 |
2H,3H,4H-pyrido[3,2-b][1,4]oxazine-6-carboxylic acid |
分子式 |
C8H8N2O3 |
分子量 |
180.2 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




